molecular formula C19H26O4 B15289249 17beta-Hydroxy-3-oxo-10alpha-androst-4-en-19-oic Acid CAS No. 4205-24-7

17beta-Hydroxy-3-oxo-10alpha-androst-4-en-19-oic Acid

Cat. No.: B15289249
CAS No.: 4205-24-7
M. Wt: 318.4 g/mol
InChI Key: PYIPGAPBNLKTAS-USOAJAOKSA-N
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Description

17beta-Hydroxy-3-oxo-10alpha-androst-4-en-19-oic Acid is a steroidal compound with the molecular formula C20H28O3. It is known for its role as an active pharmaceutical ingredient (API) in research and has applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17beta-Hydroxy-3-oxo-10alpha-androst-4-en-19-oic Acid involves multiple steps, starting from simpler steroidal precursors. The process typically includes oxidation, reduction, and substitution reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired transformations .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain consistency and quality, adhering to strict regulatory standards .

Chemical Reactions Analysis

Types of Reactions

17beta-Hydroxy-3-oxo-10alpha-androst-4-en-19-oic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .

Major Products Formed

The major products formed from these reactions include various hydroxylated and ketonized derivatives of the parent compound, which can be further utilized in pharmaceutical and chemical research .

Scientific Research Applications

17beta-Hydroxy-3-oxo-10alpha-androst-4-en-19-oic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

    Biology: Studied for its effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects in treating various conditions, including hormonal imbalances and metabolic disorders.

    Industry: Utilized in the development of new drugs and pharmaceutical formulations.

Mechanism of Action

The mechanism of action of 17beta-Hydroxy-3-oxo-10alpha-androst-4-en-19-oic Acid involves its interaction with specific molecular targets and pathways. It binds to steroid receptors, modulating gene expression and influencing various physiological processes. The compound’s effects are mediated through its interaction with enzymes and receptors involved in steroid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific molecular structure, which confers unique biological activities and research applications. Its ability to modulate steroid receptors and influence metabolic pathways makes it a valuable compound in scientific research .

Properties

CAS No.

4205-24-7

Molecular Formula

C19H26O4

Molecular Weight

318.4 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-10-carboxylic acid

InChI

InChI=1S/C19H26O4/c1-18-8-7-15-13(14(18)4-5-16(18)21)3-2-11-10-12(20)6-9-19(11,15)17(22)23/h10,13-16,21H,2-9H2,1H3,(H,22,23)/t13-,14-,15-,16-,18-,19-/m0/s1

InChI Key

PYIPGAPBNLKTAS-USOAJAOKSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)CC[C@@]34C(=O)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C(=O)O

Origin of Product

United States

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